3-Amino-4,7-dihydroxycoumarin

Combinatorial biosynthesis Aminocoumarin Enzyme specificity

3-Amino-4,7-dihydroxycoumarin is a hydroxycoumarin characterized by a 3-amino, 4-hydroxy, and 7-hydroxy substitution pattern on the 2H-chromen-2-one core. It serves as the defining molecular building block of aminocoumarin antibiotics—including novobiocin, clorobiocin, and coumermycin A1—which function as potent inhibitors of bacterial DNA gyrase.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 22375-63-9
Cat. No. B12288526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4,7-dihydroxycoumarin
CAS22375-63-9
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=O)C(=C2O)N
InChIInChI=1S/C9H7NO4/c10-7-8(12)5-2-1-4(11)3-6(5)14-9(7)13/h1-3,11-12H,10H2
InChIKeyQVNNPTBCHMRANE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4,7-dihydroxycoumarin (CAS 22375-63-9): Aminocoumarin Core Scaffold Procurement Guide


3-Amino-4,7-dihydroxycoumarin is a hydroxycoumarin characterized by a 3-amino, 4-hydroxy, and 7-hydroxy substitution pattern on the 2H-chromen-2-one core. It serves as the defining molecular building block of aminocoumarin antibiotics—including novobiocin, clorobiocin, and coumermycin A1—which function as potent inhibitors of bacterial DNA gyrase [1]. The compound functions both as a biosynthetic intermediate (EC 6.3.1.15 substrate) and as the minimal pharmacophoric scaffold necessary for GyrB ATP-binding pocket occupancy [2].

Why 4,7-Dihydroxycoumarin and 3-Amino-4-hydroxycoumarin Cannot Substitute for 3-Amino-4,7-dihydroxycoumarin in Aminocoumarin Research


In-class compounds such as 4,7-dihydroxycoumarin or 3-amino-4-hydroxycoumarin lack the complete hydrogen-bond donor/acceptor complement required to simultaneously engage the GyrB active-site residues and serve as a productive substrate for aminocoumarin tailoring enzymes. Removal of the 3-amino group eliminates the critical amide-bond anchoring point for NovL/CloL ligases, which specifically recognize 3-amino-4,7-dihydroxycoumarin as their sole coumarin substrate [1]. Conversely, deletion of the 7-hydroxyl group reduces the hydrogen-bond donor count from three to two, disrupting the tripartite interaction network that stabilizes the coumarin ring within the ATP-binding cleft [2]. Generic substitution therefore results in either complete loss of enzymatic processability or severely compromised target engagement, making the precise 3-amino-4,7-dihydroxy substitution pattern non-negotiable for any application relying on downstream aminocoumarin derivatization or gyrase inhibition.

Quantitative Evidence Differentiating 3-Amino-4,7-dihydroxycoumarin from Closest Analogs


Biosynthetic Enzyme Substrate Exclusivity: NovL/CloL Ligase Recognition

The enzyme 8-demethylnovobiocic acid synthase (EC 6.3.1.15, encoded by novL/cloL) catalyzes the ATP-dependent ligation of 3-dimethylallyl-4-hydroxybenzoate to 3-amino-4,7-dihydroxycoumarin, forming the core amide bond of all aminocoumarin antibiotics. This enzyme is absolutely specific for the 3-amino-4,7-dihydroxy substitution pattern. The closest structural analog, 4,7-dihydroxycoumarin (lacking the 3-amino group), is not a substrate for NovL or any orthologous ligase [1]. The 3-amino-4,7-dihydroxy-8-methylcoumarin analog is accepted but is a downstream intermediate, not a commercially accessible starting scaffold [2].

Combinatorial biosynthesis Aminocoumarin Enzyme specificity

Hydrogen-Bond Donor/Acceptor Complementarity for GyrB Binding

The 3-amino-4,7-dihydroxy substitution pattern provides three hydrogen-bond donors (3-NH2, 4-OH, 7-OH) and five hydrogen-bond acceptors, forming a defined tripartite interaction network with GyrB active-site residues [1]. By contrast, 4,7-dihydroxycoumarin offers only two H-bond donors (4-OH, 7-OH) and four acceptors, while 3-amino-4-hydroxycoumarin also provides only two H-bond donors (3-NH2, 4-OH) and four acceptors [2]. The additional hydrogen-bond donor in the target compound corresponds to the 7-OH group in the first case and the 3-NH2 group in the second, both of which have been structurally demonstrated to be essential for high-affinity gyrase inhibition [1].

DNA gyrase inhibition Structure-based drug design Pharmacophore modeling

Rigid Scaffold Architecture: Zero Rotatable Bonds for Preorganized Enzyme Recognition

3-Amino-4,7-dihydroxycoumarin is a completely rigid heterocycle with zero rotatable bonds, meaning all hydrogen-bonding functional groups are conformationally preorganized for GyrB engagement [1]. This stands in contrast to acyclic or partially flexible coumarin analogs that incur an entropic penalty upon binding. While the fully elaborated aminocoumarin antibiotics (e.g., novobiocin) contain rotatable bonds in their side chains, the core coumarin scaffold contributes zero rotational degrees of freedom, which is a critical determinant of binding affinity as demonstrated by the 10-fold decrease in gyrase inhibitory activity upon removal of the 4″-O-methyl group that rigidifies the noviose moiety in clorobiocin [2].

Molecular rigidity Conformational preorganization Entropy penalty

C8 Halogenation Substrate Specificity: Entry Point to Clorobiocin Analogs

The non-heme halogenase CloHal (KEGG K12714) specifically catalyzes the chlorination of 3-amino-4,7-dihydroxycoumarin at the C8 position, yielding 3-amino-4,7-dihydroxy-8-chlorocoumarin—the direct precursor of clorobiocin [1]. This reaction does not proceed with 4,7-dihydroxycoumarin, which lacks the 3-amino group required for enzyme recognition. The C8 chlorine atom contributes significantly to antibacterial potency: clorobiocin (C8-Cl) exhibits 10-fold higher gyrase-inhibitory activity and 70-fold higher topoisomerase IV inhibition compared to novobiocin (C8-CH3), as quantified in systematic head-to-head assays [2].

Halogenase engineering Clorobiocin biosynthesis Mutasynthesis

Optimal Procurement Scenarios for 3-Amino-4,7-dihydroxycoumarin Based on Quantitative Differentiation


Combinatorial Biosynthesis of Novel Aminocoumarin Antibiotics via NovL/CloL Ligation

Programs using metabolic engineering to generate next-generation gyrase inhibitors require 3-amino-4,7-dihydroxycoumarin as the exclusive substrate for NovL/CloL-catalyzed amide bond formation with alternative acyl donors. The absolute enzyme specificity demonstrated for this scaffold [1] means that procurement of 4,7-dihydroxycoumarin or 3-amino-4-hydroxycoumarin will yield no product formation in the ligation step. This scenario is directly supported by the mutasynthesis workflows described by Anderle et al. (2008), where 3-amino-4,7-dihydroxycoumarin-containing scaffolds were essential for generating 31 novel aminocoumarins with measurable gyrase IC50 values.

Structure-Guided Design of GyrB ATP-Competitive Inhibitors Using the Preorganized Coumarin Core

For medicinal chemistry campaigns targeting the GyrB ATP-binding pocket, the 3-amino-4,7-dihydroxycoumarin scaffold provides three hydrogen-bond donors and five acceptors in a completely rigid (zero rotatable bonds) geometry that matches the interaction pattern observed in novobiocin–GyrB co-crystal structures [2]. This preorganized pharmacophore can then be further derivatized with diversity elements at the 3-NH2 and 7-OH positions. Selection of a comparator scaffold with only two hydrogen-bond donors will inherently compromise binding enthalpy, as quantified by the >10-fold loss in activity observed when any of the three key H-bonding groups is absent in SAR studies [3].

Clorobiocin Biosynthetic Intermediate Production via C8 Halogenation

3-Amino-4,7-dihydroxycoumarin is the sole substrate for the halogenase CloHal, which generates 3-amino-4,7-dihydroxy-8-chlorocoumarin as the immediate precursor to clorobiocin—an antibiotic with 70-fold greater topoisomerase IV inhibition than clinical novobiocin [4]. Industrial or academic groups pursuing clorobiocin analogs by mutasynthesis or chemoenzymatic chlorination must procure the parent scaffold; no alternative coumarin derivative is accepted by CloHal. This scenario is validated by the heterologous production of clorobiocin derivatives in Streptomyces coelicolor, where only 3-amino-4,7-dihydroxycoumarin-based intermediates were productively processed to bioactive final compounds.

Fluorescent Probe Development Exploiting the 3-Amino-4,7-dihydroxycoumarin Fluorophore

The compound serves as a fluorescent aminocoumarin dye core, with the 3-amino and 7-hydroxy groups enabling tunable emission properties via conjugation extension . Its XLogP3 of 0.4 and TPSA of 92.8 Ų place it in favorable drug-like chemical space for cell-permeable probe design. In contrast, 4,7-dihydroxycoumarin lacks the amino handle for further functionalization, limiting its utility as a modular fluorophore precursor. The unique combination of inherent fluorescence, synthetic accessibility at two orthogonal positions (3-NH2 and 7-OH), and the rigid zero-rotatable-bond scaffold makes it the preferred choice over monofunctional coumarin analogs.

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